SA 47

Description

Properties

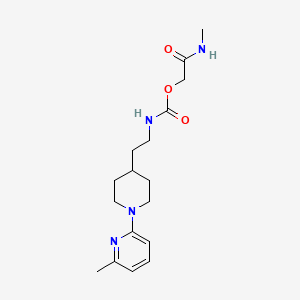

IUPAC Name |

[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-13-4-3-5-15(20-13)21-10-7-14(8-11-21)6-9-19-17(23)24-12-16(22)18-2/h3-5,14H,6-12H2,1-2H3,(H,18,22)(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYCMGWPPRTNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCC(CC2)CCNC(=O)OCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SA-47, a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SA-47, also known as JNJ-42165279, is a potent and selective, orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] This enzyme is the primary catabolic regulator of a class of endogenous signaling lipids known as fatty acid amides (FAAs), most notably the endocannabinoid anandamide (B1667382) (AEA).[2][3] By inhibiting FAAH, SA-47 effectively increases the endogenous levels of AEA and other FAAs, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), thereby potentiating their downstream signaling effects.[1][2] This mechanism of action has positioned SA-47 as a therapeutic candidate for neurological and psychiatric disorders, including anxiety and pain.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of SA-47, including its biochemical properties, experimental validation, and the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of FAAH

SA-47 is a carbamate-based inhibitor that covalently modifies the active site of the FAAH enzyme.[5] FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad (B1167595) (Ser241, Ser217, Lys142) to hydrolyze its substrates.[1] The inhibition by SA-47 is described as slowly reversible, indicating a covalent but not permanently inactivating interaction with the enzyme.[4]

FAAH Catalytic Cycle and Inhibition by SA-47

The catalytic cycle of FAAH involves the nucleophilic attack of the Ser241 residue on the carbonyl carbon of the amide bond of its substrate, leading to the formation of a tetrahedral intermediate. This is followed by the release of the amine portion of the substrate and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the fatty acid and regenerate the active enzyme.

SA-47, as a carbamate (B1207046) inhibitor, mimics the endogenous substrate and covalently acylates the catalytic serine (Ser241) of FAAH, rendering the enzyme inactive. The slow reversibility suggests that the carbamoyl-enzyme intermediate is more stable than the natural acyl-enzyme intermediate and hydrolyzes at a much slower rate.

Quantitative Data

Potency

The inhibitory potency of SA-47 has been determined against both human and rat FAAH enzymes.

| Parameter | Species | Value | Reference |

| IC50 | Human (recombinant) | 70 nM | [1][6] |

| IC50 | Rat (recombinant) | 313 nM | [1][6] |

Note: IC50 values were determined after a 1-hour pre-incubation of the inhibitor with the enzyme.[1]

Selectivity

SA-47 has demonstrated high selectivity for FAAH. In a preclinical study, it was tested at a concentration of 10 μM against a panel of 50 other receptors, enzymes, transporters, and ion channels and did not produce greater than 50% inhibition of binding to any of these off-targets.[1] Furthermore, it did not show inhibitory activity against cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at a 10 μM concentration.[1] While a comprehensive selectivity profile against a broad range of serine hydrolases is not publicly available, the existing data suggests a high degree of selectivity.

In Vivo Efficacy

The in vivo efficacy of SA-47 has been evaluated in a rat model of neuropathic pain (spinal nerve ligation).

| Model | Effect | ED90 | Corresponding Plasma Concentration | Reference |

| Rat Spinal Nerve Ligation | Reversal of tactile allodynia | 22 mg/kg (p.o.) | 2.5 µM (at 30 min) | [1] |

Clinical studies in humans have also been conducted for social anxiety disorder.[2][3] In a 12-week, double-blind, placebo-controlled study, 25 mg of JNJ-42165279 daily resulted in a significantly higher percentage of subjects with a ≥30% improvement from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score compared to placebo (42.4% vs. 23.6%, p=0.04).[2][3]

Experimental Protocols

Fluorometric FAAH Activity Assay

This assay is commonly used to determine the in vitro potency of FAAH inhibitors.

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH hydrolyzes this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be measured. The rate of fluorescence increase is proportional to FAAH activity.

Protocol Outline:

-

Enzyme Preparation: Recombinant human or rat FAAH is diluted in an appropriate assay buffer (e.g., Tris-HCl with EDTA).

-

Inhibitor Preparation: SA-47 is serially diluted to a range of concentrations in the assay buffer.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 60 minutes) to allow for covalent modification.

-

Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

-

Measurement: The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/465 nm).

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.okstate.edu [scholars.okstate.edu]

- 4. JNJ-42165279 News - LARVOL Sigma [sigma.larvol.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of SA-47, a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SA-47, also known as JNJ-42165279, is a potent and selective, orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] This enzyme is the primary catabolic regulator of a class of endogenous signaling lipids known as fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA).[2][3] By inhibiting FAAH, SA-47 effectively increases the endogenous levels of AEA and other FAAs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), thereby potentiating their downstream signaling effects.[1][2] This mechanism of action has positioned SA-47 as a therapeutic candidate for neurological and psychiatric disorders, including anxiety and pain.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of SA-47, including its biochemical properties, experimental validation, and the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of FAAH

SA-47 is a carbamate-based inhibitor that covalently modifies the active site of the FAAH enzyme.[5] FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142) to hydrolyze its substrates.[1] The inhibition by SA-47 is described as slowly reversible, indicating a covalent but not permanently inactivating interaction with the enzyme.[4]

FAAH Catalytic Cycle and Inhibition by SA-47

The catalytic cycle of FAAH involves the nucleophilic attack of the Ser241 residue on the carbonyl carbon of the amide bond of its substrate, leading to the formation of a tetrahedral intermediate. This is followed by the release of the amine portion of the substrate and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the fatty acid and regenerate the active enzyme.

SA-47, as a carbamate inhibitor, mimics the endogenous substrate and covalently acylates the catalytic serine (Ser241) of FAAH, rendering the enzyme inactive. The slow reversibility suggests that the carbamoyl-enzyme intermediate is more stable than the natural acyl-enzyme intermediate and hydrolyzes at a much slower rate.

Quantitative Data

Potency

The inhibitory potency of SA-47 has been determined against both human and rat FAAH enzymes.

| Parameter | Species | Value | Reference |

| IC50 | Human (recombinant) | 70 nM | [1][6] |

| IC50 | Rat (recombinant) | 313 nM | [1][6] |

Note: IC50 values were determined after a 1-hour pre-incubation of the inhibitor with the enzyme.[1]

Selectivity

SA-47 has demonstrated high selectivity for FAAH. In a preclinical study, it was tested at a concentration of 10 μM against a panel of 50 other receptors, enzymes, transporters, and ion channels and did not produce greater than 50% inhibition of binding to any of these off-targets.[1] Furthermore, it did not show inhibitory activity against cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at a 10 μM concentration.[1] While a comprehensive selectivity profile against a broad range of serine hydrolases is not publicly available, the existing data suggests a high degree of selectivity.

In Vivo Efficacy

The in vivo efficacy of SA-47 has been evaluated in a rat model of neuropathic pain (spinal nerve ligation).

| Model | Effect | ED90 | Corresponding Plasma Concentration | Reference |

| Rat Spinal Nerve Ligation | Reversal of tactile allodynia | 22 mg/kg (p.o.) | 2.5 µM (at 30 min) | [1] |

Clinical studies in humans have also been conducted for social anxiety disorder.[2][3] In a 12-week, double-blind, placebo-controlled study, 25 mg of JNJ-42165279 daily resulted in a significantly higher percentage of subjects with a ≥30% improvement from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score compared to placebo (42.4% vs. 23.6%, p=0.04).[2][3]

Experimental Protocols

Fluorometric FAAH Activity Assay

This assay is commonly used to determine the in vitro potency of FAAH inhibitors.

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH hydrolyzes this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be measured. The rate of fluorescence increase is proportional to FAAH activity.

Protocol Outline:

-

Enzyme Preparation: Recombinant human or rat FAAH is diluted in an appropriate assay buffer (e.g., Tris-HCl with EDTA).

-

Inhibitor Preparation: SA-47 is serially diluted to a range of concentrations in the assay buffer.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 60 minutes) to allow for covalent modification.

-

Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

-

Measurement: The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/465 nm).

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.okstate.edu [scholars.okstate.edu]

- 4. JNJ-42165279 News - LARVOL Sigma [sigma.larvol.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of PPI47: A Self-Assembled Antimicrobial Peptide Hydrogel

Disclaimer: Initial searches for a singular compound designated "SA 47" did not yield a specific, well-defined molecule. The scientific literature contains references to several compounds where "SA" or "47" is part of the nomenclature, each distinct in its chemical nature and application. This guide focuses on PPI47 , a self-assembled peptide hydrogel, for which substantial scientific data is available, aligning with the in-depth technical requirements of the original request.

Introduction

Staphylococcus aureus is a significant pathogen, frequently implicated in skin and soft tissue infections and capable of developing resistance to conventional antibiotics.[1] This has spurred research into novel antimicrobial agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics. PPI47 is a self-assembled peptide hydrogel derived from the defensin-related peptide PPI42.[1][2] It exhibits potent bactericidal activity against S. aureus and has been developed as a potential candidate for treating skin wound infections.[1][3] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of PPI47.

Discovery and Synthesis

PPI47 was developed as a derivative of PPI42, a peptide capable of self-assembly into hydrogels.[2] The synthesis of PPI47 is achieved through a high-level expression system utilizing the yeast Pichia pastoris. The codon-optimized gene sequence for PPI47 is integrated into the pPICZαA plasmid, which is then transformed into P. pastoris X-33 cells.[1] High-density fermentation is employed to produce the peptide, with reported yields of up to 2.13 g/L.[2][4] Subsequent purification of the fermentation supernatant is performed using cation exchange chromatography.[1]

Quantitative Data Summary

The physicochemical and biological properties of PPI47 have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: Physicochemical Properties of PPI47

| Property | Value | Reference(s) |

| Yield | 2.13 g/L | [2][4] |

| Critical Micelle Conc. (CMC) | 1016 µg/mL | [2][4] |

| Viscosity (at 3 mg/mL) | 3480 mPa·s | [2][4] |

Table 2: In Vitro Antimicrobial and Safety Profile of PPI47

| Parameter | Value | Reference(s) |

| Minimum Inhibitory Concentration (MIC) vs S. aureus | 4 µg/mL | [1] |

| Membrane Disruption Rate (at 2x MIC for 2h) | 38.1% | [1] |

| Hemolytic Activity | Minimal on murine red blood cells | [4] |

| Cytotoxicity | Low on human immortalized epidermal cells (HaCaT) | [4] |

Experimental Protocols

a. Recombinant Plasmid Construction: The codon-optimized gene sequence for PPI47 is synthesized and cloned into the pPICZαA expression vector.

b. Yeast Transformation: The linearized recombinant plasmid is transformed into competent Pichia pastoris X-33 cells via electroporation.

c. High-Density Fermentation: Positive transformants are cultured in a 5 L fermenter. The fermentation process is carried out under optimized conditions to achieve high-level expression and secretion of the PPI47 peptide.

d. Purification: The fermentation supernatant is harvested and subjected to cation exchange chromatography to purify the PPI47 peptide.[1]

The MIC of PPI47 against S. aureus ATCC 43300 is determined using the broth microdilution method.[5][6]

-

A two-fold serial dilution of PPI47 is prepared in a 96-well microtiter plate.

-

A standardized inoculum of S. aureus is added to each well.

-

The plate is incubated at 37°C for 16-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[5]

-

Fresh murine red blood cells (RBCs) are washed and resuspended in phosphate-buffered saline (PBS).

-

The RBC suspension is incubated with various concentrations of PPI47 for a specified time.

-

The release of hemoglobin is measured spectrophotometrically at a specific wavelength.

-

PBS and Triton X-100 are used as negative and positive controls, respectively.

-

Human immortalized epidermal cells (HaCaT) are seeded in a 96-well plate and cultured until confluent.

-

The cells are treated with different concentrations of PPI47 for 24 hours.

-

Cell viability is assessed using a standard method such as the MTT assay.

-

S. aureus cells are treated with 2x MIC of PPI47 for 2 hours.

-

The cells are then stained with a fluorescent dye that can only penetrate cells with compromised membranes (e.g., propidium (B1200493) iodide).

-

The percentage of fluorescently labeled cells is quantified using a flow cytometer to determine the membrane disruption rate.[1]

-

S. aureus cells are treated with PPI47.

-

The cells are fixed with glutaraldehyde, followed by a graded ethanol (B145695) dehydration series.[7][8]

-

The samples are then dried, mounted on stubs, and coated with a conductive material (e.g., gold).

-

The morphology of the bacterial cells is observed using a scanning electron microscope.[9]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of PPI47.

Caption: Proposed mechanism of action of PPI47 against S. aureus.

Mechanism of Action

The primary mechanism of action of PPI47 against S. aureus is the disruption of the bacterial cell membrane.[4][10] Flow cytometry analysis has shown a significant increase in membrane permeability in bacteria treated with PPI47.[1] This is further corroborated by scanning electron microscopy observations, which reveal membrane damage and subsequent bacterial collapse.[4] The peptide treatment also leads to a reduction in the hyperpolarized membrane potential, indicating a loss of membrane integrity.[1] This rapid, membrane-targeting action is characteristic of many antimicrobial peptides and is a key factor in their potent bactericidal effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Self-Assembled Peptide Hydrogels PPI45 and PPI47: Novel Drug Candidates for Staphylococcus aureus Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-Assembled Peptide Hydrogels PPI45 and PPI47: Novel Drug Candidates for Staphylococcus aureus Infection Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. SEM Imaging of Bacteria or Cells after CPD | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 8. Scanning electron microscopy approach to observe bacterial adhesion to dental surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]

- 10. In Vitro Antibacterial Activities of Platelet Microbicidal Protein and Neutrophil Defensin against Staphylococcus aureus Are Influenced by Antibiotics Differing in Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of PPI47: A Self-Assembled Antimicrobial Peptide Hydrogel

Disclaimer: Initial searches for a singular compound designated "SA 47" did not yield a specific, well-defined molecule. The scientific literature contains references to several compounds where "SA" or "47" is part of the nomenclature, each distinct in its chemical nature and application. This guide focuses on PPI47 , a self-assembled peptide hydrogel, for which substantial scientific data is available, aligning with the in-depth technical requirements of the original request.

Introduction

Staphylococcus aureus is a significant pathogen, frequently implicated in skin and soft tissue infections and capable of developing resistance to conventional antibiotics.[1] This has spurred research into novel antimicrobial agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics. PPI47 is a self-assembled peptide hydrogel derived from the defensin-related peptide PPI42.[1][2] It exhibits potent bactericidal activity against S. aureus and has been developed as a potential candidate for treating skin wound infections.[1][3] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of PPI47.

Discovery and Synthesis

PPI47 was developed as a derivative of PPI42, a peptide capable of self-assembly into hydrogels.[2] The synthesis of PPI47 is achieved through a high-level expression system utilizing the yeast Pichia pastoris. The codon-optimized gene sequence for PPI47 is integrated into the pPICZαA plasmid, which is then transformed into P. pastoris X-33 cells.[1] High-density fermentation is employed to produce the peptide, with reported yields of up to 2.13 g/L.[2][4] Subsequent purification of the fermentation supernatant is performed using cation exchange chromatography.[1]

Quantitative Data Summary

The physicochemical and biological properties of PPI47 have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: Physicochemical Properties of PPI47

| Property | Value | Reference(s) |

| Yield | 2.13 g/L | [2][4] |

| Critical Micelle Conc. (CMC) | 1016 µg/mL | [2][4] |

| Viscosity (at 3 mg/mL) | 3480 mPa·s | [2][4] |

Table 2: In Vitro Antimicrobial and Safety Profile of PPI47

| Parameter | Value | Reference(s) |

| Minimum Inhibitory Concentration (MIC) vs S. aureus | 4 µg/mL | [1] |

| Membrane Disruption Rate (at 2x MIC for 2h) | 38.1% | [1] |

| Hemolytic Activity | Minimal on murine red blood cells | [4] |

| Cytotoxicity | Low on human immortalized epidermal cells (HaCaT) | [4] |

Experimental Protocols

a. Recombinant Plasmid Construction: The codon-optimized gene sequence for PPI47 is synthesized and cloned into the pPICZαA expression vector.

b. Yeast Transformation: The linearized recombinant plasmid is transformed into competent Pichia pastoris X-33 cells via electroporation.

c. High-Density Fermentation: Positive transformants are cultured in a 5 L fermenter. The fermentation process is carried out under optimized conditions to achieve high-level expression and secretion of the PPI47 peptide.

d. Purification: The fermentation supernatant is harvested and subjected to cation exchange chromatography to purify the PPI47 peptide.[1]

The MIC of PPI47 against S. aureus ATCC 43300 is determined using the broth microdilution method.[5][6]

-

A two-fold serial dilution of PPI47 is prepared in a 96-well microtiter plate.

-

A standardized inoculum of S. aureus is added to each well.

-

The plate is incubated at 37°C for 16-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[5]

-

Fresh murine red blood cells (RBCs) are washed and resuspended in phosphate-buffered saline (PBS).

-

The RBC suspension is incubated with various concentrations of PPI47 for a specified time.

-

The release of hemoglobin is measured spectrophotometrically at a specific wavelength.

-

PBS and Triton X-100 are used as negative and positive controls, respectively.

-

Human immortalized epidermal cells (HaCaT) are seeded in a 96-well plate and cultured until confluent.

-

The cells are treated with different concentrations of PPI47 for 24 hours.

-

Cell viability is assessed using a standard method such as the MTT assay.

-

S. aureus cells are treated with 2x MIC of PPI47 for 2 hours.

-

The cells are then stained with a fluorescent dye that can only penetrate cells with compromised membranes (e.g., propidium iodide).

-

The percentage of fluorescently labeled cells is quantified using a flow cytometer to determine the membrane disruption rate.[1]

-

S. aureus cells are treated with PPI47.

-

The cells are fixed with glutaraldehyde, followed by a graded ethanol dehydration series.[7][8]

-

The samples are then dried, mounted on stubs, and coated with a conductive material (e.g., gold).

-

The morphology of the bacterial cells is observed using a scanning electron microscope.[9]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of PPI47.

Caption: Proposed mechanism of action of PPI47 against S. aureus.

Mechanism of Action

The primary mechanism of action of PPI47 against S. aureus is the disruption of the bacterial cell membrane.[4][10] Flow cytometry analysis has shown a significant increase in membrane permeability in bacteria treated with PPI47.[1] This is further corroborated by scanning electron microscopy observations, which reveal membrane damage and subsequent bacterial collapse.[4] The peptide treatment also leads to a reduction in the hyperpolarized membrane potential, indicating a loss of membrane integrity.[1] This rapid, membrane-targeting action is characteristic of many antimicrobial peptides and is a key factor in their potent bactericidal effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Self-Assembled Peptide Hydrogels PPI45 and PPI47: Novel Drug Candidates for Staphylococcus aureus Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-Assembled Peptide Hydrogels PPI45 and PPI47: Novel Drug Candidates for Staphylococcus aureus Infection Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. SEM Imaging of Bacteria or Cells after CPD | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 8. Scanning electron microscopy approach to observe bacterial adhesion to dental surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]

- 10. In Vitro Antibacterial Activities of Platelet Microbicidal Protein and Neutrophil Defensin against Staphylococcus aureus Are Influenced by Antibiotics Differing in Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SA 47: A Selective FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SA 47 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide (B1667382). By blocking FAAH, this compound elevates the levels of these signaling lipids, leading to a range of potential therapeutic effects, particularly in the management of pain and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available data on its synthesis, mechanism of action, and experimental evaluation.

Chemical Structure and Properties

This compound, with the chemical name N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, is a small molecule inhibitor belonging to the carbamate (B1207046) class. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester |

| CAS Number | 792236-07-8 |

| Molecular Formula | C₁₇H₂₆N₄O₃ |

| Molecular Weight | 334.41 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥99% (as determined by HPLC) |

| Storage | Store at -20°C |

| SMILES | CNC(COC(NCCC(CC1)CCN1C2=CC=CC(C)=N2)=O)=O |

Spectroscopic data (NMR, IR, MS) for this compound have not been made publicly available in the reviewed literature.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its structure suggests a multi-step synthesis likely involving the formation of the piperidinylethylamine core, followed by carbamoylation. Patent literature from Sanofi-Aventis, the originating company, describes the synthesis of analogous carbamate-based FAAH inhibitors. A general synthetic approach would likely involve:

-

Synthesis of the Piperidine Intermediate: Preparation of 1-(6-methylpyridin-2-yl)piperidine-4-carboxaldehyde or a similar reactive intermediate.

-

Chain Elongation: Conversion of the intermediate to a 2-(1-(6-methylpyridin-2-yl)piperidin-4-yl)ethan-1-amine derivative.

-

Carbamate Formation: Reaction of the amine with a suitable reagent to form the carbamic acid ester, such as a chloroformate, followed by reaction with 2-amino-N-methylacetamide to yield the final product.

The specific reagents, reaction conditions, and purification methods for the synthesis of this compound would be detailed in the relevant patent documents.

Mechanism of Action and Signaling Pathway

This compound functions as an irreversible inhibitor of FAAH.[1] The carbamate moiety of this compound acts as a leaving group, leading to the carbamylation of a catalytic serine residue (Ser241) in the active site of the FAAH enzyme.[1] This covalent modification inactivates the enzyme, preventing it from hydrolyzing its primary substrate, anandamide (AEA), and other related fatty acid amides.

The inhibition of FAAH by this compound leads to an accumulation of endocannabinoids, primarily anandamide, in various tissues.[1] Anandamide is an endogenous ligand for cannabinoid receptors, principally CB1 and CB2. The elevated levels of anandamide enhance the activation of these receptors, leading to downstream signaling cascades that are involved in pain modulation, anti-inflammatory processes, and anxiolysis.

Biological Activity and Pharmacological Profile

In Vitro Activity

This compound has been demonstrated to be a highly selective inhibitor of FAAH. In a study by Zhang et al. (2007), this compound was profiled against a panel of carboxylesterases and showed significantly greater selectivity for FAAH compared to other inhibitors like URB 597.[1]

| Enzyme/Assay | This compound IC₅₀ (nM) |

| FAAH (rat brain) | Data not specified in public literature |

| Carboxylesterases | High selectivity for FAAH reported |

In Vivo Activity

Preclinical studies have indicated the efficacy of this compound in animal models of pain. It has been reported to reduce visceral pain in mice.[1] This analgesic effect is consistent with the known role of the endocannabinoid system in modulating pain perception.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound are limited in the public literature. It was reported to have entered clinical trials for anxiety and depression, but no data from these trials have been released.[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the literature for the evaluation of FAAH inhibitors like this compound.

FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic FAAH substrate.

Workflow:

Methodology:

-

Enzyme Preparation: Homogenize rat brain tissue in an appropriate buffer (e.g., Tris-HCl with EDTA). Centrifuge to pellet cellular debris and use the supernatant containing the membrane-bound FAAH.

-

Inhibitor Incubation: In a microplate, add the enzyme preparation to wells containing serial dilutions of this compound or vehicle control.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic substrate such as AMC-arachidonoyl amide.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is hydrolyzed to release the fluorescent product (7-amino-4-methylcoumarin).

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Carboxylesterase Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity is measured against various carboxylesterases.

Methodology:

-

Enzyme Sources: Use recombinant human carboxylesterases (e.g., hCE1, hCE2) or tissue homogenates known to be rich in these enzymes (e.g., liver microsomes).

-

Assay Principle: Similar to the FAAH assay, use a suitable substrate for each carboxylesterase (e.g., p-nitrophenyl acetate) that produces a chromogenic or fluorogenic product upon hydrolysis.

-

Inhibition Measurement: Determine the IC₅₀ of this compound for each carboxylesterase.

-

Selectivity Calculation: Compare the IC₅₀ value for FAAH with those for the other carboxylesterases to determine the selectivity ratio.

Visceral Pain Model (Acetic Acid-Induced Writhing)

This in vivo model is used to evaluate the analgesic efficacy of compounds against visceral pain.

Methodology:

-

Animal Dosing: Administer this compound or vehicle control to mice via an appropriate route (e.g., intraperitoneal, oral).

-

Induction of Writhing: After a predetermined pretreatment time, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

-

Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes over a set period (e.g., 20 minutes).

-

Data Analysis: Compare the number of writhes in the this compound-treated group to the vehicle-treated group to determine the percent inhibition of the pain response.

Conclusion

This compound is a selective and potent inhibitor of FAAH with demonstrated preclinical efficacy in a model of visceral pain. Its mechanism of action, involving the enhancement of endogenous cannabinoid signaling, makes it a compound of interest for the development of novel therapeutics for pain and potentially other CNS disorders. Further disclosure of its synthesis, comprehensive pharmacological data, and results from clinical investigations will be necessary to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to SA 47: A Selective FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SA 47 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide. By blocking FAAH, this compound elevates the levels of these signaling lipids, leading to a range of potential therapeutic effects, particularly in the management of pain and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available data on its synthesis, mechanism of action, and experimental evaluation.

Chemical Structure and Properties

This compound, with the chemical name N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, is a small molecule inhibitor belonging to the carbamate class. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester |

| CAS Number | 792236-07-8 |

| Molecular Formula | C₁₇H₂₆N₄O₃ |

| Molecular Weight | 334.41 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥99% (as determined by HPLC) |

| Storage | Store at -20°C |

| SMILES | CNC(COC(NCCC(CC1)CCN1C2=CC=CC(C)=N2)=O)=O |

Spectroscopic data (NMR, IR, MS) for this compound have not been made publicly available in the reviewed literature.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its structure suggests a multi-step synthesis likely involving the formation of the piperidinylethylamine core, followed by carbamoylation. Patent literature from Sanofi-Aventis, the originating company, describes the synthesis of analogous carbamate-based FAAH inhibitors. A general synthetic approach would likely involve:

-

Synthesis of the Piperidine Intermediate: Preparation of 1-(6-methylpyridin-2-yl)piperidine-4-carboxaldehyde or a similar reactive intermediate.

-

Chain Elongation: Conversion of the intermediate to a 2-(1-(6-methylpyridin-2-yl)piperidin-4-yl)ethan-1-amine derivative.

-

Carbamate Formation: Reaction of the amine with a suitable reagent to form the carbamic acid ester, such as a chloroformate, followed by reaction with 2-amino-N-methylacetamide to yield the final product.

The specific reagents, reaction conditions, and purification methods for the synthesis of this compound would be detailed in the relevant patent documents.

Mechanism of Action and Signaling Pathway

This compound functions as an irreversible inhibitor of FAAH.[1] The carbamate moiety of this compound acts as a leaving group, leading to the carbamylation of a catalytic serine residue (Ser241) in the active site of the FAAH enzyme.[1] This covalent modification inactivates the enzyme, preventing it from hydrolyzing its primary substrate, anandamide (AEA), and other related fatty acid amides.

The inhibition of FAAH by this compound leads to an accumulation of endocannabinoids, primarily anandamide, in various tissues.[1] Anandamide is an endogenous ligand for cannabinoid receptors, principally CB1 and CB2. The elevated levels of anandamide enhance the activation of these receptors, leading to downstream signaling cascades that are involved in pain modulation, anti-inflammatory processes, and anxiolysis.

Biological Activity and Pharmacological Profile

In Vitro Activity

This compound has been demonstrated to be a highly selective inhibitor of FAAH. In a study by Zhang et al. (2007), this compound was profiled against a panel of carboxylesterases and showed significantly greater selectivity for FAAH compared to other inhibitors like URB 597.[1]

| Enzyme/Assay | This compound IC₅₀ (nM) |

| FAAH (rat brain) | Data not specified in public literature |

| Carboxylesterases | High selectivity for FAAH reported |

In Vivo Activity

Preclinical studies have indicated the efficacy of this compound in animal models of pain. It has been reported to reduce visceral pain in mice.[1] This analgesic effect is consistent with the known role of the endocannabinoid system in modulating pain perception.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound are limited in the public literature. It was reported to have entered clinical trials for anxiety and depression, but no data from these trials have been released.[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the literature for the evaluation of FAAH inhibitors like this compound.

FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic FAAH substrate.

Workflow:

Methodology:

-

Enzyme Preparation: Homogenize rat brain tissue in an appropriate buffer (e.g., Tris-HCl with EDTA). Centrifuge to pellet cellular debris and use the supernatant containing the membrane-bound FAAH.

-

Inhibitor Incubation: In a microplate, add the enzyme preparation to wells containing serial dilutions of this compound or vehicle control.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic substrate such as AMC-arachidonoyl amide.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is hydrolyzed to release the fluorescent product (7-amino-4-methylcoumarin).

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Carboxylesterase Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity is measured against various carboxylesterases.

Methodology:

-

Enzyme Sources: Use recombinant human carboxylesterases (e.g., hCE1, hCE2) or tissue homogenates known to be rich in these enzymes (e.g., liver microsomes).

-

Assay Principle: Similar to the FAAH assay, use a suitable substrate for each carboxylesterase (e.g., p-nitrophenyl acetate) that produces a chromogenic or fluorogenic product upon hydrolysis.

-

Inhibition Measurement: Determine the IC₅₀ of this compound for each carboxylesterase.

-

Selectivity Calculation: Compare the IC₅₀ value for FAAH with those for the other carboxylesterases to determine the selectivity ratio.

Visceral Pain Model (Acetic Acid-Induced Writhing)

This in vivo model is used to evaluate the analgesic efficacy of compounds against visceral pain.

Methodology:

-

Animal Dosing: Administer this compound or vehicle control to mice via an appropriate route (e.g., intraperitoneal, oral).

-

Induction of Writhing: After a predetermined pretreatment time, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

-

Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes over a set period (e.g., 20 minutes).

-

Data Analysis: Compare the number of writhes in the this compound-treated group to the vehicle-treated group to determine the percent inhibition of the pain response.

Conclusion

This compound is a selective and potent inhibitor of FAAH with demonstrated preclinical efficacy in a model of visceral pain. Its mechanism of action, involving the enhancement of endogenous cannabinoid signaling, makes it a compound of interest for the development of novel therapeutics for pain and potentially other CNS disorders. Further disclosure of its synthesis, comprehensive pharmacological data, and results from clinical investigations will be necessary to fully elucidate its therapeutic potential.

References

Navigating the Physicochemical Landscape of SA-47: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

SA-47, a potent and selective carbamate (B1207046) inhibitor of Fatty Acid Amide Hydrolase (FAAH), represents a promising therapeutic candidate. As with any small molecule destined for clinical development, a thorough understanding of its physicochemical properties is paramount. This in-depth technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of SA-47. This document consolidates available quantitative data, outlines detailed experimental protocols for the assessment of these critical parameters, and presents a visualization of the underlying FAAH signaling pathway. The information herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the preclinical and formulation development of SA-47 and other FAAH inhibitors.

Introduction to SA-47 and FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related fatty acid amides. By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions. SA-47 is a carbamate-based irreversible inhibitor that covalently modifies the catalytic serine residue within the FAAH active site, thereby preventing the hydrolysis of its natural substrates. Its high selectivity, as demonstrated in proteomic and carboxylesterase screening, makes it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent.

Solubility Profile of SA-47

The solubility of a drug candidate is a critical determinant of its absorption, distribution, and overall bioavailability. Poor solubility can pose significant challenges during formulation development and may limit the therapeutic efficacy of a compound. The available data on the solubility of SA-47 is summarized below.

Quantitative Solubility Data

Quantitative solubility information for SA-47 is limited in publicly available literature. However, data from commercial suppliers provides the following information.

| Solvent/Medium | Solubility |

| Dimethyl Sulfoxide (DMSO) | up to 100 mM[1] |

| 1 eq. Hydrochloric Acid (HCl) | up to 50 mM[1] |

| Dimethyl Sulfoxide (DMSO) | 10 mM solution available[2] |

Table 1: Reported Solubility of SA-47

Experimental Protocols for Solubility Determination

While specific experimental details for SA-47 are not published, the following are standard protocols for determining the kinetic and thermodynamic solubility of a small molecule inhibitor.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

-

SA-47

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Plate reader with nephelometric or UV-Vis capabilities

-

Automated liquid handler (recommended)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of SA-47 in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the SA-47 stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Using an automated liquid handler, add a small, fixed volume of each DMSO concentration to wells containing a larger volume of PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer control.[3]

-

UV-Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant in each well at the λmax of SA-47. The concentration is determined from a standard curve, and the kinetic solubility is the highest concentration where the measured absorbance corresponds to the nominal concentration.[3]

-

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

-

SA-47 (solid powder)

-

Selected aqueous buffer (e.g., PBS at various pH values)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid SA-47 to a vial containing a known volume of the desired buffer.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of SA-47 using a validated HPLC-UV method against a standard curve of known concentrations. The resulting concentration is the thermodynamic solubility.[4]

Stability Profile of SA-47

Assessing the stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. As of the latest literature review, there is no publicly available quantitative data on the stability of SA-47. Therefore, this section outlines a comprehensive experimental protocol for evaluating the stability of a new chemical entity like SA-47, based on the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation products and sensitive conditions, followed by a long-term stability study under ICH-recommended conditions.

Objective: To identify the likely degradation products of SA-47, establish its intrinsic stability, and validate the stability-indicating power of the analytical methods.[9]

Stress Conditions:

-

Acid Hydrolysis: Dissolve SA-47 in 0.1 M HCl and incubate at elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[10]

-

Base Hydrolysis: Dissolve SA-47 in 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for various time points.[10]

-

Oxidation: Treat a solution of SA-47 with 3% hydrogen peroxide (H₂O₂) at room temperature.[11]

-

Thermal Degradation: Expose solid SA-47 to dry heat (e.g., 80°C) and a solution of SA-47 to elevated temperatures.

-

Photostability: Expose solid and a solution of SA-47 to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

Procedure:

-

Sample Preparation: Prepare solutions of SA-47 in the respective stress media. For solid-state stress, place the powder in a suitable container.

-

Exposure: Subject the samples to the stress conditions for the predetermined durations.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or mass spectrometry). The method should be able to separate the intact SA-47 from all significant degradation products.

-

Data Evaluation: Quantify the amount of remaining SA-47 and any formed degradation products. Aim for 5-20% degradation to ensure that the stress is adequate but not overly destructive.[11]

Objective: To establish a re-test period or shelf life for SA-47 under defined storage conditions.[6][8]

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs under accelerated conditions)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[12]

Procedure:

-

Batch Selection: Use at least three primary batches of SA-47 manufactured under conditions representative of the final production process.

-

Container Closure System: Store the samples in the proposed container closure system for marketing.

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.[13]

-

-

Stability-Indicating Parameters: At each time point, test the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

-

Data Evaluation: Analyze the data for any trends in the degradation of SA-47 or the formation of impurities. The results from the accelerated study can be used to predict the long-term stability. A significant change is defined as a failure to meet the established specifications.

FAAH Signaling Pathway and Mechanism of SA-47 Inhibition

To understand the context of SA-47's activity, it is essential to visualize the biochemical pathway it targets.

Anandamide Metabolism and FAAH Action

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter synthesized on demand from membrane phospholipids. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation, primarily by FAAH.[14] FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, thus regulating its signaling duration and intensity.[15]

Mechanism of Irreversible Inhibition by SA-47

SA-47, as a carbamate inhibitor, acts as a "suicide substrate" for FAAH. The carbamate moiety is attacked by the catalytic serine (Ser241) in the FAAH active site. This forms a stable, carbamoylated enzyme intermediate, rendering the enzyme inactive.[16][17] This irreversible inhibition leads to a sustained elevation of anandamide levels.

References

- 1. SA 47 | CAS:792236-07-8 | Selective FAAH inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. database.ich.org [database.ich.org]

- 7. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmtech.com [pharmtech.com]

- 12. youtube.com [youtube.com]

- 13. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 15. Alterations in Anandamide Synthesis and Degradation during Osteoarthritis Progression in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of SA-47: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

SA-47, a potent and selective carbamate inhibitor of Fatty Acid Amide Hydrolase (FAAH), represents a promising therapeutic candidate. As with any small molecule destined for clinical development, a thorough understanding of its physicochemical properties is paramount. This in-depth technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of SA-47. This document consolidates available quantitative data, outlines detailed experimental protocols for the assessment of these critical parameters, and presents a visualization of the underlying FAAH signaling pathway. The information herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the preclinical and formulation development of SA-47 and other FAAH inhibitors.

Introduction to SA-47 and FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions. SA-47 is a carbamate-based irreversible inhibitor that covalently modifies the catalytic serine residue within the FAAH active site, thereby preventing the hydrolysis of its natural substrates. Its high selectivity, as demonstrated in proteomic and carboxylesterase screening, makes it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent.

Solubility Profile of SA-47

The solubility of a drug candidate is a critical determinant of its absorption, distribution, and overall bioavailability. Poor solubility can pose significant challenges during formulation development and may limit the therapeutic efficacy of a compound. The available data on the solubility of SA-47 is summarized below.

Quantitative Solubility Data

Quantitative solubility information for SA-47 is limited in publicly available literature. However, data from commercial suppliers provides the following information.

| Solvent/Medium | Solubility |

| Dimethyl Sulfoxide (DMSO) | up to 100 mM[1] |

| 1 eq. Hydrochloric Acid (HCl) | up to 50 mM[1] |

| Dimethyl Sulfoxide (DMSO) | 10 mM solution available[2] |

Table 1: Reported Solubility of SA-47

Experimental Protocols for Solubility Determination

While specific experimental details for SA-47 are not published, the following are standard protocols for determining the kinetic and thermodynamic solubility of a small molecule inhibitor.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

-

SA-47

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Plate reader with nephelometric or UV-Vis capabilities

-

Automated liquid handler (recommended)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of SA-47 in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the SA-47 stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Using an automated liquid handler, add a small, fixed volume of each DMSO concentration to wells containing a larger volume of PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer control.[3]

-

UV-Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant in each well at the λmax of SA-47. The concentration is determined from a standard curve, and the kinetic solubility is the highest concentration where the measured absorbance corresponds to the nominal concentration.[3]

-

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

-

SA-47 (solid powder)

-

Selected aqueous buffer (e.g., PBS at various pH values)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid SA-47 to a vial containing a known volume of the desired buffer.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of SA-47 using a validated HPLC-UV method against a standard curve of known concentrations. The resulting concentration is the thermodynamic solubility.[4]

Stability Profile of SA-47

Assessing the stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. As of the latest literature review, there is no publicly available quantitative data on the stability of SA-47. Therefore, this section outlines a comprehensive experimental protocol for evaluating the stability of a new chemical entity like SA-47, based on the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation products and sensitive conditions, followed by a long-term stability study under ICH-recommended conditions.

Objective: To identify the likely degradation products of SA-47, establish its intrinsic stability, and validate the stability-indicating power of the analytical methods.[9]

Stress Conditions:

-

Acid Hydrolysis: Dissolve SA-47 in 0.1 M HCl and incubate at elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[10]

-

Base Hydrolysis: Dissolve SA-47 in 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for various time points.[10]

-

Oxidation: Treat a solution of SA-47 with 3% hydrogen peroxide (H₂O₂) at room temperature.[11]

-

Thermal Degradation: Expose solid SA-47 to dry heat (e.g., 80°C) and a solution of SA-47 to elevated temperatures.

-

Photostability: Expose solid and a solution of SA-47 to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

Procedure:

-

Sample Preparation: Prepare solutions of SA-47 in the respective stress media. For solid-state stress, place the powder in a suitable container.

-

Exposure: Subject the samples to the stress conditions for the predetermined durations.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or mass spectrometry). The method should be able to separate the intact SA-47 from all significant degradation products.

-

Data Evaluation: Quantify the amount of remaining SA-47 and any formed degradation products. Aim for 5-20% degradation to ensure that the stress is adequate but not overly destructive.[11]

Objective: To establish a re-test period or shelf life for SA-47 under defined storage conditions.[6][8]

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs under accelerated conditions)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[12]

Procedure:

-

Batch Selection: Use at least three primary batches of SA-47 manufactured under conditions representative of the final production process.

-

Container Closure System: Store the samples in the proposed container closure system for marketing.

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.[13]

-

-

Stability-Indicating Parameters: At each time point, test the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

-

Data Evaluation: Analyze the data for any trends in the degradation of SA-47 or the formation of impurities. The results from the accelerated study can be used to predict the long-term stability. A significant change is defined as a failure to meet the established specifications.

FAAH Signaling Pathway and Mechanism of SA-47 Inhibition

To understand the context of SA-47's activity, it is essential to visualize the biochemical pathway it targets.

Anandamide Metabolism and FAAH Action

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter synthesized on demand from membrane phospholipids. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation, primarily by FAAH.[14] FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, thus regulating its signaling duration and intensity.[15]

Mechanism of Irreversible Inhibition by SA-47

SA-47, as a carbamate inhibitor, acts as a "suicide substrate" for FAAH. The carbamate moiety is attacked by the catalytic serine (Ser241) in the FAAH active site. This forms a stable, carbamoylated enzyme intermediate, rendering the enzyme inactive.[16][17] This irreversible inhibition leads to a sustained elevation of anandamide levels.

References

- 1. SA 47 | CAS:792236-07-8 | Selective FAAH inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. database.ich.org [database.ich.org]

- 7. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmtech.com [pharmtech.com]

- 12. youtube.com [youtube.com]

- 13. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 15. Alterations in Anandamide Synthesis and Degradation during Osteoarthritis Progression in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Role of fatty acid amide hydrolase in the endocannabinoid system

An In-depth Technical Guide to the Role of Fatty Acid Amide Hydrolase in the Endocannabinoid System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The endocannabinoid system (ECS) is a critical neuromodulatory network that influences a vast array of physiological processes, including pain, mood, inflammation, and memory. A key regulatory component of this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the catabolism of the primary endocannabinoid, N-arachidonoylethanolamine (anandamide or AEA). By terminating AEA's signaling, FAAH acts as a crucial gatekeeper of endocannabinoid tone.[1][2] This role has positioned FAAH as a significant therapeutic target. Pharmacological inhibition of FAAH elevates endogenous anandamide (B1667382) levels, offering a nuanced approach to enhancing ECS signaling for the treatment of chronic pain, anxiety disorders, neuroinflammation, and other neurological conditions, potentially avoiding the adverse effects associated with direct cannabinoid receptor agonists.[3][4][5] This guide provides a comprehensive overview of FAAH's structure, mechanism, physiological role, and therapeutic potential, supplemented with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

FAAH: Structure and Catalytic Mechanism

Fatty Acid Amide Hydrolase is an integral membrane protein belonging to the amidase signature (AS) family of serine hydrolases.[6] It is distinguished by an unusual Ser-Ser-Lys catalytic triad (B1167595) (Ser241-Ser217-Lys142) located within its active site.[7][8]

Structure:

-

Membrane Integration: FAAH is anchored to the intracellular membrane. Its structure features a hydrophobic membrane-binding cap that facilitates this integration.[9][10]

-

Substrate Access: It possesses a unique amphipathic "membrane access channel" that allows its lipophilic substrates, like anandamide, to enter the active site directly from the lipid bilayer.[9][10]

-

Product Exit: A separate "cytosolic port" serves as an exit pathway for the polar hydrolysis products (arachidonic acid and ethanolamine) into the cell's cytoplasm.[7]

Catalytic Mechanism: The hydrolysis of anandamide by FAAH is a two-step process:

-

Acylation (Carbamylation for inhibitors): The catalytic Ser241, activated by Lys142 and Ser217, performs a nucleophilic attack on the carbonyl carbon of the anandamide substrate.[7][8] This forms a tetrahedral intermediate which then collapses, releasing ethanolamine (B43304) and leaving the acyl group (arachidonic acid) covalently bound to Ser241.[7]

-

Deacylation: A water molecule, activated by the catalytic triad, hydrolyzes the acyl-enzyme intermediate, releasing arachidonic acid and regenerating the active enzyme.[7][8]

The Role of FAAH in the Endocannabinoid System

FAAH is the primary catabolic enzyme for anandamide, thereby controlling the duration and magnitude of AEA signaling.[1][3] Endocannabinoids are synthesized "on-demand" in response to neuronal activity and act as retrograde messengers, typically binding to presynaptic CB1 receptors to suppress neurotransmitter release. By rapidly degrading AEA, FAAH ensures that this retrograde signaling is spatially and temporally precise.

// Nodes for products AA_Eth [label="Arachidonic Acid\n+ Ethanolamine", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AEA_precursor -> NAPE_PLD [label="Synthesis", dir=none]; NAPE_PLD -> AEA; AEA -> CB1R [label="Retrograde Signaling", constraint=false]; Vesicle -> CB1R [label="Inhibits Release", style=dashed, color="#EA4335", arrowhead=tee]; AEA -> FAAH [label="Uptake & Degradation"]; FAAH -> AA_Eth; } caption [label="FAAH's role in the endocannabinoid synapse.", shape=plaintext, fontcolor="#202124"];

FAAH as a Therapeutic Target

Genetic or pharmacological inactivation of FAAH leads to elevated brain anandamide levels, resulting in analgesic, anxiolytic, antidepressant, and anti-inflammatory effects in preclinical models.[3][5][11] Crucially, this is achieved without the undesirable psychotropic and motor impairment side effects associated with direct CB1 receptor agonists like Δ⁹-THC.[5][12]

The therapeutic strategy, termed "indirect agonism," is based on enhancing the endogenous cannabinoid tone only where and when it is needed (i.e., in tissues actively producing endocannabinoids as part of a physiological response).[4][13] This site- and event-specific action is believed to improve the therapeutic window compared to direct-acting agonists.[4]

Potential Therapeutic Applications:

-

Chronic Pain: FAAH inhibitors have consistently demonstrated efficacy in animal models of neuropathic and inflammatory pain.[5][14]

-

Anxiety and Depression: Increased FAAH expression has been linked to depressive-like phenotypes in rodents, and FAAH inhibition produces anxiolytic and antidepressant effects.[11][15]

-

Neuroinflammation and Neurodegeneration: FAAH inhibition can reduce the expression of pro-inflammatory cytokines and promote neuroprotective pathways, making it a target for conditions like Alzheimer's disease, traumatic brain injury, and multiple sclerosis.[4][16][17][18]

// Edges FAAH_I -> AEA_Deg; AEA_Deg -> AEA_Inc; AEA_Inc -> CB1_Act; CB1_Act -> {Analgesia, Anxiolysis, AntiInflam} [arrowhead=open]; } caption [label="Therapeutic rationale of FAAH inhibition.", shape=plaintext, fontcolor="#202124"];

Quantitative Data on FAAH Inhibition

The development of FAAH inhibitors relies on quantitative assessment of their potency, selectivity, and physiological impact.

Table 1: Potency of Selected FAAH Inhibitors

| Inhibitor | Type | Ki (μM) | kinact (s-1) | IC50 (nM) | Species | Reference |

|---|---|---|---|---|---|---|

| PF-3845 | Irreversible (Urea) | 0.23 ± 0.03 | 0.0033 ± 0.0002 | - | Rat | [19] |

| URB597 | Irreversible (Carbamate) | 2.0 ± 0.3 | 0.0033 ± 0.0003 | 4.6 | Human | [19][20] |

| PF-04457845 | Irreversible (Urea) | - | - | - | Human | [7][21] |

| JNJ-42165279 | Reversible | - | - | - | Human | [12] |

| BIA 10-2474 | Irreversible | - | - | - | Human | [21][22] |

Note: Ki (inhibition constant) and kinact (inactivation rate) describe the interaction of irreversible inhibitors with the enzyme. IC50 is the concentration of an inhibitor required for 50% inhibition.

Table 2: Physiological Effects of FAAH Inhibition in Preclinical Models

| Inhibitor | Model | Species | Key Finding | Reference |

|---|---|---|---|---|

| PF-3845 | Traumatic Brain Injury (TBI) | Mouse | Inactivated FAAH, enhanced brain AEA, reduced neurodegeneration, and improved functional recovery. | [16] |

| URB597 | Neuropathic Pain (Nerve Injury) | Rat | Microinjection into insular cortex produced analgesic effects mediated by CB1R and PPAR-alpha. | [14] |

| URB937 | Peripheral Pain | Rat/Mouse (Female) | Inhibited FAAH and increased AEA in peripheral tissues (not CNS), producing antinociceptive effects. | [23] |

| URB597 | Neuroinflammation (Aβ-induced) | Microglia Cells | Reduced expression of pro-inflammatory cytokines (IL-1β, TNF-α), increased anti-inflammatory cytokines. |[17] |

Key Experimental Protocols

Protocol: Fluorometric FAAH Activity Assay

This method provides a sensitive and high-throughput-compatible means of measuring FAAH activity, ideal for screening inhibitors.[24]

Principle: The assay utilizes a non-fluorescent substrate that, when hydrolyzed by FAAH, releases a highly fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).[24][25] The rate of increase in fluorescence is directly proportional to FAAH enzymatic activity.

Materials:

-

Source of FAAH: Homogenized tissue (e.g., brain, liver), cultured cell lysate, or recombinant FAAH.[25]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 9.0.

-

Fluorometric Substrate: e.g., Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[24]

-